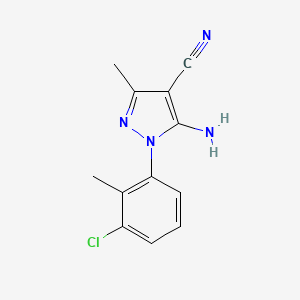
5-Amino-1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
5-Amino-1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H11ClN4 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Amino-1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound with the molecular formula and a molecular weight of 246.69 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the aminopyrazole class, which has been studied for various therapeutic applications, including anticancer and anti-inflammatory properties.
Chemical Structure and Properties
The structure of this compound features a pyrazole ring substituted with an amino group, a chloro group, and a methyl group. The presence of these substituents is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁ClN₄ |
| Molecular Weight | 246.69 g/mol |
| CAS Number | 2197063-28-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or receptors, modulating their activity through binding interactions. For instance, studies indicate that aminopyrazoles can act as inhibitors of tubulin polymerization, which is essential for cell division and growth in cancer cells .
Biological Activity
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
In vitro studies have demonstrated that compounds within the aminopyrazole class exhibit significant anticancer properties. For example:
- IC50 Values : The compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
- Mechanism : It was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Anti-inflammatory Activity
Additionally, this compound has been explored for its anti-inflammatory potential:
- Cytokine Inhibition : It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-induced models .
- Neuroprotection : Some derivatives have shown promise in reducing oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Anticancer Properties : A derivative of aminopyrazole was tested against HepG2 (liver cancer) and HeLa (cervical cancer) cells, showing significant inhibition without affecting normal fibroblast cells .
- Inflammation Models : Research demonstrated that certain aminopyrazoles could reduce microglial activation and astrocyte proliferation in animal models of inflammation .
Propriétés
IUPAC Name |
5-amino-1-(3-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c1-7-10(13)4-3-5-11(7)17-12(15)9(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFMFTSTPDECME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(C(=N2)C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















